molecular formula C22H22N4O3 B15210012 N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide CAS No. 606105-54-8

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide

Cat. No.: B15210012
CAS No.: 606105-54-8
M. Wt: 390.4 g/mol
InChI Key: AYYIGRQBAFQJNP-UHFFFAOYSA-N
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Description

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, and a dimethoxybenzamide moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano precursor.

    Attachment of the Aminoethyl Chain: The aminoethyl chain can be attached through a reductive amination reaction.

    Formation of the Benzamide Moiety: The final step involves the coupling of the quinoline derivative with 3,4-dimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The cyano group can participate in hydrogen bonding with biological macromolecules, enhancing its binding affinity. The dimethoxybenzamide moiety can interact with enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((3-Cyano-6-methylquinolin-2-yl)amino)ethyl)-3,4-dimethoxybenzamide is unique due to its combination of a quinoline core, a cyano group, and a dimethoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

CAS No.

606105-54-8

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H22N4O3/c1-14-4-6-18-16(10-14)11-17(13-23)21(26-18)24-8-9-25-22(27)15-5-7-19(28-2)20(12-15)29-3/h4-7,10-12H,8-9H2,1-3H3,(H,24,26)(H,25,27)

InChI Key

AYYIGRQBAFQJNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)NCCNC(=O)C3=CC(=C(C=C3)OC)OC)C#N

Origin of Product

United States

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